molecular formula C10H15ClO B14753203 (R)-2-(3-chloropropyl)-5-methylcyclohex-2-enone

(R)-2-(3-chloropropyl)-5-methylcyclohex-2-enone

Cat. No.: B14753203
M. Wt: 186.68 g/mol
InChI Key: YQKLCEZXAXIJNN-MRVPVSSYSA-N
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Description

®-2-(3-chloropropyl)-5-methylcyclohex-2-enone is an organic compound with a unique structure that includes a chloropropyl group and a methylcyclohexenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(3-chloropropyl)-5-methylcyclohex-2-enone typically involves the reaction of a suitable cyclohexenone derivative with a chloropropylating agent. One common method is the alkylation of 5-methylcyclohex-2-enone with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of ®-2-(3-chloropropyl)-5-methylcyclohex-2-enone may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods also focus on minimizing by-products and waste, making the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

®-2-(3-chloropropyl)-5-methylcyclohex-2-enone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloropropyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, ®-2-(3-chloropropyl)-5-methylcyclohex-2-enone is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new compounds.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it useful for probing biological systems.

Medicine

In medicine, ®-2-(3-chloropropyl)-5-methylcyclohex-2-enone may be explored for its potential therapeutic properties. Its derivatives could be investigated for their activity against specific diseases or conditions.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of ®-2-(3-chloropropyl)-5-methylcyclohex-2-enone involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, affecting various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine: This compound shares the chloropropyl group but has a different core structure.

    3-chloropropyltrichlorosilane: Another compound with a chloropropyl group, used in different applications.

Uniqueness

®-2-(3-chloropropyl)-5-methylcyclohex-2-enone is unique due to its combination of a cyclohexenone ring and a chloropropyl group This structure imparts specific reactivity and properties that distinguish it from other similar compounds

Properties

Molecular Formula

C10H15ClO

Molecular Weight

186.68 g/mol

IUPAC Name

(5R)-2-(3-chloropropyl)-5-methylcyclohex-2-en-1-one

InChI

InChI=1S/C10H15ClO/c1-8-4-5-9(3-2-6-11)10(12)7-8/h5,8H,2-4,6-7H2,1H3/t8-/m1/s1

InChI Key

YQKLCEZXAXIJNN-MRVPVSSYSA-N

Isomeric SMILES

C[C@@H]1CC=C(C(=O)C1)CCCCl

Canonical SMILES

CC1CC=C(C(=O)C1)CCCCl

Origin of Product

United States

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